Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
Description
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate (CAS: 53090-43-0), also known as ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, is an ester derivative featuring a 3,4-dichlorophenyl group attached to a β-ketoester backbone. This compound is structurally characterized by a propanoate chain with a ketone at the β-position and a benzyl substituent bearing chlorine atoms at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₁H₁₀Cl₂O₃, with a molecular weight of 277.1 g/mol. The dichlorophenyl group enhances lipophilicity and may influence reactivity in synthetic pathways, making it a valuable intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-4,6-7,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWFRYEVOTNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate is a chemical compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 3,4-dichlorobenzyl bromide. The synthetic route typically includes the following steps:
- Formation of β-keto ester : Ethyl acetoacetate is reacted with the appropriate halogenated benzyl compound.
- Cyclization and purification : The product undergoes cyclization followed by purification techniques such as recrystallization or chromatography.
Pharmacological Profile
This compound has been evaluated for its activity against various biological targets, particularly in the context of cancer therapy and inflammation modulation.
- Inhibition of Chemokine Receptors : Studies have shown that derivatives of this compound can act as antagonists for chemokine receptors such as CCR2 and CCR5. For instance, it was found to inhibit β-arrestin recruitment in U2OS cells expressing these receptors, indicating a potential role in modulating inflammatory responses .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. It exhibits significant inhibitory activity against specific cancer types, which may be attributed to its ability to interfere with cell signaling pathways involved in proliferation and survival .
Case Studies
- Study on CCR2/CCR5 Antagonism : A pharmacological evaluation revealed that this compound demonstrated a pIC50 value of approximately 8.35 ± 0.09 nM against CCR5, indicating strong antagonist activity. This suggests its potential utility in treating diseases characterized by excessive chemokine signaling, such as certain cancers and autoimmune disorders .
- Cytotoxicity Assessment : In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM. These findings underscore the compound's potential as a lead for further development into therapeutic agents targeting specific malignancies .
Table 1: Biological Activity Summary
| Activity Type | Target | pIC50 (nM) | Remarks |
|---|---|---|---|
| CCR2 Antagonism | U2OS-CCR2 | 7.68 ± 0.05 | Significant inhibition observed |
| CCR5 Antagonism | U2OS-CCR5 | 8.35 ± 0.09 | Strong antagonist activity |
| Cytotoxicity | Various Cancer Lines | 10 - 20 µM | Promising lead for anticancer therapy |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate has been investigated for its potential as an antiviral agent . Research indicates that derivatives of this compound exhibit significant antiviral activity against various viruses, including HIV. The compound's structure allows it to interact effectively with viral enzymes, inhibiting their function and preventing viral replication.
Case Study: Antiviral Activity
A study demonstrated that modified derivatives of this compound showed enhanced efficacy compared to standard antiviral agents like tenofovir. The effective concentration (EC50) was significantly lower for some derivatives, suggesting that they could serve as promising candidates for further development in HIV treatment protocols .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized to produce various bioactive molecules through several chemical reactions, including:
- Condensation Reactions : this compound can undergo Claisen condensation to form β-keto esters.
- Michael Additions : The compound can act as an electrophile in Michael addition reactions, leading to the formation of complex molecules with potential biological activity.
Synthesis Table
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Claisen Condensation | With sodium ethoxide in ethanol | 75% | |
| Michael Addition | With nucleophiles at room temp | 65% |
Development of Therapeutic Agents
Research has indicated that the compound can be modified to enhance its pharmacological properties. For instance, introducing various substituents on the benzyl ring can improve its selectivity and potency against specific biological targets.
Therapeutic Potential
- Anticancer Activity : Some derivatives have shown promise in preclinical studies as anticancer agents by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Research suggests that certain modifications may lead to compounds with anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Formulation Studies
The formulation of this compound into gels or emulsions has been explored for topical applications. These formulations are designed to enhance the bioavailability of the active compounds while minimizing systemic exposure.
Formulation Table
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
Key Observations :
- Substituent Position : The 3,4-dichloro configuration in the target compound offers distinct electronic and steric effects compared to 3,5- or 2,4-dichloro isomers. For instance, the 3,4-substitution pattern may enhance π-π stacking in drug-receptor interactions compared to 2,4-substituted analogues .
- Halogen Effects : Fluorinated analogues (e.g., 3,5-difluorophenyl) exhibit lower molecular weights and higher metabolic stability due to fluorine’s electronegativity and small atomic radius, whereas chlorinated derivatives prioritize lipophilicity .
Analogues with Cyclopropyl and Benzyl Modifications
Key Observations :
- Benzyl vs. Phenyl : The benzyl group (CH₂-C₆H₃Cl₂) in the target compound provides greater flexibility than rigid phenyl-linked analogues, possibly enhancing solubility in organic solvents .
Physicochemical Properties
| Property | Ethyl 2-(3,4-Dichlorobenzyl)-3-Oxopropanoate | Ethyl 3-(3,5-Difluorophenyl)-3-Oxopropanoate |
|---|---|---|
| LogP (Predicted) | ~3.2 | ~2.1 |
| Solubility (mg/mL) | <1 (DMSO) | ~5 (DMSO) |
| Melting Point | Not reported | 45–47°C |
Key Observations :
- The dichlorophenyl group increases LogP (lipophilicity) compared to fluorinated analogues, suggesting better membrane permeability but lower aqueous solubility .
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate typically involves a two-step approach:
- Step 1: Preparation of β-keto esters from ethyl acetoacetate and appropriate alkyl halides.
- Step 2: Benzylation of the β-keto esters with 3,4-dichlorobenzyl bromide to yield the target this compound.
This approach is consistent with the general methodology for synthesizing substituted β-keto esters, as demonstrated in the literature.
Preparation of β-Keto Ester Intermediate
- Starting material: Ethyl acetoacetate.
- Alkylating agent: 3,4-dichlorobenzyl bromide.
- Base: Typically, a strong base such as n-butyllithium is used to generate the dianion of ethyl acetoacetate.
- Solvent: Anhydrous ether or tetrahydrofuran (THF).
- Temperature: The reaction is usually initiated at low temperature (e.g., 0 °C) and allowed to warm to room temperature.
- Work-up: Quenching with saturated ammonium chloride solution, followed by extraction and purification.
Procedure Summary:
- n-Butyllithium (1.0 equiv) is added dropwise to ethyl acetoacetate in anhydrous solvent under inert atmosphere to form the dianion.
- 3,4-Dichlorobenzyl bromide (1.2 equiv) is added slowly to the dianion solution.
- The mixture is stirred at room temperature for approximately 14 hours.
- Reaction is quenched with saturated ammonium chloride solution.
- The product is extracted with diethyl ether, washed with brine, dried over magnesium sulfate, and concentrated.
- Purification is performed by flash chromatography using mixtures of dichloromethane/petroleum ether or ethyl acetate/petroleum ether.
Yields: Reported yields for similar benzylated β-keto esters range from 8% to 97%, depending on substituents and reaction conditions.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product | Yield Range |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate + n-butyllithium | Anhydrous ether/THF, 0 °C to RT, inert atm. | Dianion intermediate | — |
| 2 | Dianion + 3,4-dichlorobenzyl bromide | Stirring at RT for 14 h | This compound | 8% - 97% |
| 3 | Work-up and purification | Quench with NH4Cl, extraction, chromatography | Pure β-keto ester | — |
Alternative Synthetic Routes
Some literature sources describe a condensation approach involving ethyl acetoacetate and 3,4-dichlorobenzaldehyde under basic conditions (e.g., sodium ethoxide) to form the corresponding β-keto ester via a Claisen-Schmidt condensation mechanism. However, this method is less commonly reported for this specific compound and may require additional esterification steps.
Industrial and Scale-Up Considerations
Industrial synthesis may optimize the above procedure by:
- Using continuous flow reactors to improve heat and mass transfer.
- Employing controlled temperature and pressure conditions to maximize yield and minimize side products.
- Utilizing catalysts or phase-transfer agents to enhance reaction rates.
- Implementing efficient purification techniques such as crystallization or preparative chromatography.
These optimizations aim to achieve high purity and reproducibility at scale.
Research Findings and Analytical Data
NMR Characterization: Proton NMR spectra of benzylated β-keto esters typically show characteristic quartet and triplet signals for the ethyl ester group, singlets for methylene protons adjacent to the carbonyl, and aromatic proton signals corresponding to the dichlorobenzyl moiety.
Yields and Purity: Reaction yields vary widely depending on reaction parameters and substituents, but optimized procedures can achieve yields above 80% with high purity.
Reaction Time: Extended reaction times (up to 14 hours) at room temperature are common to ensure complete alkylation.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Base | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate + 3,4-dichlorobenzyl bromide | n-Butyllithium | Anhydrous ether, 0 °C to RT, 14 h | 8–97 | Most common method; requires inert atm. |
| 2 | Ethyl acetoacetate + 3,4-dichlorobenzaldehyde | Sodium ethoxide (base) | Reflux in ethanol or similar solvent | Variable | Claisen-Schmidt condensation route |
| 3 | β-Keto ester intermediate + benzyl bromide | Reflux | Organic solvent | Variable | Benzylation step after β-keto ester prep |
Q & A
Q. How can researchers optimize the synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate to improve yield and purity?
- Methodological Answer : Synthesis can be optimized via Claisen condensation between ethyl acetoacetate derivatives and 3,4-dichlorobenzyl halides. Key parameters include:
- Catalyst selection : Use bases like sodium ethoxide or potassium carbonate to deprotonate the β-ketoester intermediate .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) in aprotic solvents (e.g., acetonitrile) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity product .
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation :
- NMR spectroscopy : Analyze - and -NMR to verify the ester carbonyl ( ppm), β-keto group ( ppm), and aromatic protons ( ppm) .
- Mass spectrometry : Confirm molecular ion peaks via ESI-MS or GC-MS (expected [M+H] for : ~287.0) .
- Purity assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities (<2%) .
Q. How should researchers evaluate the stability of this compound under different storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months, monitoring degradation via HPLC every 30 days .
- Light sensitivity : Expose to UV light (300–400 nm) for 48 hours and compare pre-/post-exposure NMR spectra to detect photolytic by-products .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24 hours; quantify intact compound using LC-MS .
Advanced Research Questions
Q. What are the plausible reaction mechanisms for transformations involving the β-ketoester and 3,4-dichlorobenzyl groups?
- Methodological Answer :
- Nucleophilic acyl substitution : The β-ketoester’s carbonyl can react with nucleophiles (e.g., amines) to form amides, with the benzyl group influencing steric hindrance .
- Keto-enol tautomerism : Under acidic/basic conditions, the β-ketoester undergoes tautomerization, affecting reactivity in cyclization reactions (e.g., forming pyrazoles or thiazoles) .
- Benzyl group reactivity : The 3,4-dichlorobenzyl moiety may participate in Ullmann coupling or Suzuki-Miyaura cross-coupling for functionalization .
Q. How can in vitro assays be designed to assess the compound’s biological activity against specific molecular targets?
- Methodological Answer :
- Enzyme inhibition assays :
- Use fluorescence-based assays (e.g., NADH-coupled) to measure inhibition of dehydrogenases or kinases .
- Optimize substrate concentrations (e.g., 0.1–1 mM) and pre-incubate the compound with the enzyme for 15–30 minutes .
- Receptor binding studies :
- Perform competitive binding assays using radiolabeled ligands (e.g., -ligands) and calculate IC values via nonlinear regression .
Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?
- Methodological Answer :
- Reproducibility analysis :
- Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to identify variability sources .
- Characterize by-products via GC-MS or -NMR to detect unaccounted impurities .
- Biological data normalization :
- Use internal controls (e.g., reference inhibitors) and normalize activity data to cell viability assays (e.g., MTT) to mitigate cytotoxicity artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
